molecular formula C21H33N3O B2669935 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine CAS No. 2034501-09-0

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine

Cat. No.: B2669935
CAS No.: 2034501-09-0
M. Wt: 343.515
InChI Key: BBJCPBRCEJJABO-UHFFFAOYSA-N
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Description

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a complex organic compound with a molecular formula of C21H33N3O and a molecular weight of 343.5062 . This compound features a piperidine and piperazine ring, making it a significant molecule in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of oxan-4-ylmethyl chloride with piperidin-4-yl-4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine stands out due to its unique combination of piperidine and piperazine rings, along with the oxan-4-ylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCPBRCEJJABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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